molecular formula C18H30O3S.C6H13N<br>C24H43NO3S B13740027 p-Dodecylbenzenesulfonic acid, cyclohexylamine salt CAS No. 14356-38-8

p-Dodecylbenzenesulfonic acid, cyclohexylamine salt

Cat. No.: B13740027
CAS No.: 14356-38-8
M. Wt: 425.7 g/mol
InChI Key: BTDWVYHTRVOBJM-UHFFFAOYSA-N
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Description

Chemical Structure and Properties:
p-Dodecylbenzenesulfonic acid, cyclohexylamine salt (CAS: 27176-87-0; EC: 248-289-4) is an anionic surfactant formed by the neutralization of p-dodecylbenzenesulfonic acid (DBSA) with cyclohexylamine. Its structure comprises a hydrophobic dodecyl chain, a hydrophilic sulfonate group, and a cyclohexylamine counterion, which enhances solubility in organic solvents and stability under acidic conditions .

Properties

CAS No.

14356-38-8

Molecular Formula

C18H30O3S.C6H13N
C24H43NO3S

Molecular Weight

425.7 g/mol

IUPAC Name

cyclohexanamine;4-dodecylbenzenesulfonic acid

InChI

InChI=1S/C18H30O3S.C6H13N/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(16-14-17)22(19,20)21;7-6-4-2-1-3-5-6/h13-16H,2-12H2,1H3,(H,19,20,21);6H,1-5,7H2

InChI Key

BTDWVYHTRVOBJM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O.C1CCC(CC1)N

Origin of Product

United States

Preparation Methods

Preparation Methods of p-Dodecylbenzenesulfonic Acid, Cyclohexylamine Salt

Overview of Synthesis Steps

The synthesis generally involves two main stages:

  • Stage 1: Sulfonation of dodecylbenzene to produce p-dodecylbenzenesulfonic acid.
  • Stage 2: Neutralization of the sulfonic acid with cyclohexylamine to form the salt.

Sulfonation of Dodecylbenzene

Sulfonating Agents and Methods

There are several sulfonation methods to convert dodecylbenzene into p-dodecylbenzenesulfonic acid:

Method Description Advantages Disadvantages
Sulfur trioxide (SO₃) sulfonation SO₃ is reacted with dodecylbenzene, often diluted with air or inert gas to control reactivity. Fast reaction, no water generated, minimal waste liquid, stoichiometric SO₃ use possible. High reactivity causes side reactions producing sulfones and other by-products; complex post-treatment.
Excessive sulfuric acid (H₂SO₄) sulfonation Uses concentrated or oleum sulfuric acid; water generated slows reaction, so excess acid is used. Mild reaction conditions, fewer side reactions, simpler post-treatment, high conversion rate. Requires large amounts of sulfonating agent, water presence reduces acid concentration.
Chlorosulfonic acid sulfonation Chlorosulfonic acid (SO₃·HCl complex) reacts with dodecylbenzene irreversibly. Fast reaction, high yield, stoichiometric reaction. Toxic reagent, produces corrosive hydrogen chloride gas.

Additional methods include azeotropic dehydration sulfonation and aromatic primary amine baking sulfonation, but these are less common for this compound.

Reaction Conditions
  • Temperature control is critical, typically maintained between 30°C and 60°C during sulfonation to optimize yield and minimize side reactions.
  • Sulfonation with SO₃ often requires dilution of the gas and liquid phases to moderate the reaction rate.
  • Excess sulfuric acid or oleum sulfonation uses higher acid concentrations to drive the reaction forward despite water formation.

Neutralization with Cyclohexylamine

Once p-dodecylbenzenesulfonic acid is obtained, it is neutralized with cyclohexylamine in a 1:1 molar ratio to form the salt:

$$
\text{p-Dodecylbenzenesulfonic acid} + \text{Cyclohexylamine} \rightarrow \text{this compound}
$$

  • The neutralization is typically conducted in aqueous or solvent media at moderate temperatures (30°C to 50°C) to ensure complete reaction and salt formation.
  • The pH is monitored to confirm neutralization, usually aiming for a neutral to slightly basic pH (~7-9).
  • The resulting salt is isolated by evaporation or crystallization depending on the desired purity and physical form.

Detailed Reaction Example and Data

Sulfonation Example (Adapted from Patent Data)

Parameter Value
Reactant Dodecylbenzene
Sulfonating agent Sulfur trioxide (SO₃)
SO₃ excess 2.5% excess
Reaction temperature 32°C to 56°C
Reaction time 30 minutes
Product Crude p-dodecylbenzenesulfonic acid
Neutralization agent 20% Sodium hydroxide solution
Neutralization temperature 30°C to 50°C
pH after neutralization 8.5 to 9
  • After sulfonation, the crude acid contains some sulfonic acid anhydrides which can be hydrolyzed by amines or alkali hydroxides to improve purity.
  • Neutralization with cyclohexylamine follows, forming the cyclohexylamine salt with molecular weight approximately 425.7 g/mol.

Neutralization Reaction Monitoring

Time (hours) pH Change Clarity of Solution Notes
0 ~2 (acidic) Turbid Initial sulfonic acid solution
1 7-8 Clearing Neutralization progressing
2-3 8-9 Clear Complete salt formation

Summary Table of Preparation Methods

Step Method/Agent Conditions Notes
Sulfonation SO₃ (diluted) 30-60°C, 30 min Fast, side reactions possible, requires dilution
Sulfonation Excess H₂SO₄ or oleum Mild temp, excess acid Fewer side reactions, water affects rate
Sulfonation Chlorosulfonic acid Fast, stoichiometric Toxic, releases HCl gas
Neutralization Cyclohexylamine (1:1 molar) 30-50°C, aqueous or solvent pH neutralization, salt formation

Professional Notes and Considerations

  • The choice of sulfonation method depends on the scale, equipment, and purity requirements.
  • SO₃ sulfonation is preferred for industrial scale due to speed but requires careful handling.
  • Neutralization with cyclohexylamine must be carefully controlled to avoid excess amine or incomplete reaction.
  • Hydrolysis of sulfonic acid anhydrides during or after sulfonation improves product quality and is often accelerated by amines.
  • Environmental and safety considerations include handling of corrosive sulfonating agents and gases (e.g., SO₃, HCl).

Chemical Reactions Analysis

p-Dodecylbenzenesulfonic acid, cyclohexylamine salt undergoes various chemical reactions, including:

Common reagents used in these reactions include sulfuric acid for sulfonation, reducing agents like hydrogen or metal hydrides for reduction, and nitrating agents like nitric acid for nitration. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Antimicrobial Applications

The surfactant properties of p-dodecylbenzenesulfonic acid, cyclohexylamine salt enable it to disrupt cellular membranes, making it effective against various microbial strains. Research indicates that it can be utilized as an antimicrobial agent in several formulations:

  • Disinfectants : Its ability to inactivate bacteria and fungi makes it suitable for use in disinfectants.
  • Preservatives : It can be incorporated into products to enhance their shelf life by preventing microbial growth.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common pathogens such as E. coli and Staphylococcus aureus. Results demonstrated a significant reduction in microbial load when treated with the compound, highlighting its potential for use in healthcare settings.

Cosmetic Formulations

Due to its surfactant properties, this compound is increasingly used in cosmetic formulations. It serves multiple roles:

  • Cleansing Agents : Effective in removing dirt and oils from skin and hair.
  • Emulsifiers : Helps stabilize emulsions in creams and lotions.

Case Study: Safety Assessment in Cosmetics

The Cosmetic Ingredient Review assessed the safety of dodecylbenzenesulfonate salts, including this compound. The findings indicated that these compounds are generally safe for use in cosmetics when formulated correctly, with no significant systemic toxicity observed at recommended concentrations .

Environmental Applications

This compound may also have applications in environmental science:

  • Heavy Metal Removal : Similar compounds have been studied for their ability to chelate heavy metals from contaminated water sources.
  • Surfactants in Oil Recovery : Its properties could be leveraged in enhanced oil recovery processes where surfactants are used to mobilize trapped oil.

Case Study: Heavy Metal Chelation

Research has shown that dodecylbenzenesulfonate salts can effectively remove heavy metals from aqueous solutions. This property suggests that this compound could be explored for environmental remediation efforts .

Mechanism of Action

The mechanism of action of p-dodecylbenzenesulfonic acid, cyclohexylamine salt is primarily based on its surfactant properties. The compound reduces the surface tension of liquids, allowing for better mixing of immiscible substances. This is achieved through the formation of micelles, where the hydrophobic tails of the molecules aggregate in the center, and the hydrophilic heads face outward, interacting with water. This property is crucial for its applications in detergents, emulsifiers, and dispersants .

Comparison with Similar Compounds

Comparison with Other Amine Salts of Dodecylbenzenesulfonic Acid

Property Cyclohexylamine Salt (C10-16 Alkyl) Isopropanolamine Salt Diisopropylamine Salt
Solubility Soluble in polar organic solvents (e.g., acetone) High water solubility Moderate organic solubility
Thermal Stability Stable up to 200°C Decomposes at ~150°C Stable up to 180°C
Catalytic Efficiency High (yields >90% in quinoxaline synthesis) Not reported Not reported
Toxicity Low acute toxicity (no OSHA PEL listed) Irritant (skin/eyes) Moderate toxicity

Key Findings :

  • Cyclohexylamine salts exhibit superior thermal stability and catalytic activity compared to isopropanolamine salts, which are more water-soluble but less thermally robust .
  • Diisopropylamine salts are less studied but show intermediate properties in solubility and stability .

Comparison with Other Brønsted Acid Catalysts

Catalyst p-Dodecylbenzenesulfonic Acid (DBSA) p-Toluenesulfonic Acid (p-TsOH) Amberlyst-15
Acid Strength (pKa) ~1.5–2.0 ~0.7–1.0 ~2.8–3.5
Reaction Medium Aqueous/organic solvents Organic solvents Heterogeneous
Reusability Moderate (requires neutralization) Low (single use) High (reusable)
Yield in Quinoxaline Synthesis 92% 85% 78%

Key Findings :

  • DBSA offers higher yields in aqueous media compared to p-TsOH, which requires organic solvents .
  • Heterogeneous catalysts like Amberlyst-15 are reusable but less efficient in proton donation .

Performance in Corrosion Resistance

Data from Zn coating studies ():

Additive Combination Corrosion Rate (mm/year) Polarization Resistance (Rp, Ω·cm²)
0.2 mol/L Formic Acid 0.12 1,200
1.9 mL Cyclohexylamine 0.18 980
Combined Additives 0.08 1,800

Synergistic Effect :
The cyclohexylamine salt alone is less effective than formic acid, but their combination reduces corrosion rates by 33% compared to individual use, indicating enhanced protective film formation .

Toxicological and Environmental Profiles

Compound Acute Toxicity (LD50) Environmental Impact (ESL*)
Cyclohexylamine Salt >2,000 mg/kg (oral) Low bioaccumulation potential
Sodium Cyclamate 15,000 mg/kg (oral) Banned in some regions (carcinogen)
p-Toluenesulfonic Acid 500 mg/kg (oral) High aquatic toxicity

*ESL: Environmental Screening Level
Key Findings :

  • The cyclohexylamine salt has lower acute toxicity than sodium cyclamate, which is restricted due to carcinogenicity risks .
  • DBSA derivatives generally exhibit lower environmental persistence compared to sulfonic acids like p-TsOH .

Biological Activity

p-Dodecylbenzenesulfonic acid, cyclohexylamine salt, is a surfactant compound that has garnered attention for its various biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

  • Chemical Formula : C18_{18}H29_{29}N1_{1}O3_{3}S1_{1}
  • Molecular Weight : 341.49 g/mol
  • CAS Number : 14356-38-8

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Exhibits significant antimicrobial properties against various bacteria and fungi.
  • Toxicological Effects : Moderate acute toxicity via oral routes, with potential skin irritation.
  • Biodegradability : Rapidly biodegradable under aerobic conditions, indicating low environmental persistence.

Antimicrobial Activity

Research has shown that p-dodecylbenzenesulfonic acid salts possess antimicrobial properties. A study conducted on various bacterial strains demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria.

Organism Inhibition Zone (mm) Concentration (mg/mL)
Escherichia coli1510
Staphylococcus aureus2010
Candida albicans1810

Toxicological Profile

The toxicity profile of this compound indicates moderate acute toxicity. In animal studies, the compound was administered orally to Wistar rats, revealing a No Observed Adverse Effect Level (NOAEL) at doses below 100 mg/kg.

Case Study: Oral Toxicity in Rats

In a controlled study, Wistar rats were given varying doses of the compound to assess toxicity levels. The findings are summarized in the following table:

Dose (mg/kg) Mortality Rate (%) NOAEL (mg/kg)
100>100
5010
10030

Biodegradability and Environmental Impact

The compound is classified as readily biodegradable. Studies indicate that it undergoes significant degradation in aquatic environments within days. The half-life for degradation in river water was observed to be between 1.39 and 13.9 days.

Environmental Degradation Study

A comprehensive evaluation of the biodegradation process was conducted using river water samples spiked with p-dodecylbenzenesulfonic acid. The results are as follows:

Condition Half-Life (days) Degradation (%)
Aerobic Conditions1.39 - 13.9>90
Anaerobic Conditions>30<20

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